8-ethoxy-3-(4-ethoxyphenyl)-5-[(3-methoxyphenyl)methyl]-5H-pyrazolo[4,3-c]quinoline
Description
This compound belongs to the pyrazolo[4,3-c]quinoline class, characterized by a tricyclic framework combining pyrazole and quinoline moieties. Its structure includes:
- An ethoxy group at position 8 of the quinoline ring.
- A 4-ethoxyphenyl substituent at position 3 of the pyrazole ring.
- A 3-methoxyphenylmethyl group at position 5 of the central scaffold.
With a molecular weight of 423.5 g/mol and a calculated XLogP3 of 4.9, the compound exhibits moderate lipophilicity, suggesting balanced solubility and membrane permeability . The presence of multiple alkoxy groups (ethoxy and methoxy) may enhance metabolic stability compared to non-oxygenated analogs, though this requires further pharmacological validation.
Properties
IUPAC Name |
8-ethoxy-3-(4-ethoxyphenyl)-5-[(3-methoxyphenyl)methyl]pyrazolo[4,3-c]quinoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H27N3O3/c1-4-33-21-11-9-20(10-12-21)27-25-18-31(17-19-7-6-8-22(15-19)32-3)26-14-13-23(34-5-2)16-24(26)28(25)30-29-27/h6-16,18H,4-5,17H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIPMOQUGLJQTPT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NN=C3C2=CN(C4=C3C=C(C=C4)OCC)CC5=CC(=CC=C5)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H27N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-ethoxy-3-(4-ethoxyphenyl)-5-[(3-methoxyphenyl)methyl]-5H-pyrazolo[4,3-c]quinoline typically involves multi-step organic reactions
Industrial Production Methods
Industrial production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process would likely include the use of catalysts to enhance reaction rates and selectivity, as well as purification steps such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
8-ethoxy-3-(4-ethoxyphenyl)-5-[(3-methoxyphenyl)methyl]-5H-pyrazolo[4,3-c]quinoline can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions to introduce new substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinoline derivatives with additional oxygen-containing groups, while substitution reactions could introduce new alkyl or aryl groups to the aromatic rings.
Scientific Research Applications
8-ethoxy-3-(4-ethoxyphenyl)-5-[(3-methoxyphenyl)methyl]-5H-pyrazolo[4,3-c]quinoline has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Biology: It is investigated for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: The compound is explored for its potential therapeutic applications, including as a lead compound for drug development.
Industry: It may be used in the development of new materials or as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 8-ethoxy-3-(4-ethoxyphenyl)-5-[(3-methoxyphenyl)methyl]-5H-pyrazolo[4,3-c]quinoline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Similar Compounds
Pyrazolo[4,3-c]quinolines are pharmacologically diverse, with substituents dictating biological activity. Below is a comparative analysis of structurally related derivatives:
Table 1: Structural and Functional Comparison
Key Findings from Comparative Analysis
Substituent-Driven Activity: Alkoxy groups (ethoxy, methoxy) in the target compound may enhance metabolic stability compared to methyl or phenyl analogs (e.g., 8-methyl derivative in ). However, halogenated derivatives (e.g., ELND006 ) exhibit stronger target specificity due to electron-withdrawing effects. The 3-methoxyphenylmethyl group in the target compound could modulate receptor binding kinetics differently than fluorinated or non-polar substituents (e.g., 3-fluorobenzyl in ).
Pharmacokinetic Implications :
- The target compound’s Topological Polar Surface Area (TPSA: 49.2) suggests moderate blood-brain barrier penetration, comparable to ELND006 (TPSA: ~75) but lower than CGS-9896 (TPSA: ~35) .
- Higher molecular weight (>420 g/mol) may limit oral bioavailability compared to lighter analogs like CGS-9896 (~335 g/mol) .
Synthetic Accessibility: The target compound’s synthesis likely involves Claisen-Schmidt condensation and reductive cyclization, as described for pyrazolo[4,3-c]quinolines in . However, introducing multiple alkoxy groups requires careful optimization to avoid side reactions.
Therapeutic Potential: While ELND006 and ELND007 are validated for gamma-secretase inhibition , the target compound’s alkoxy-rich structure aligns more closely with anti-inflammatory or anxiolytic candidates (e.g., CGS-9896) .
Biological Activity
8-Ethoxy-3-(4-ethoxyphenyl)-5-[(3-methoxyphenyl)methyl]-5H-pyrazolo[4,3-c]quinoline is a compound of significant interest due to its potential biological activities. This article reviews the available literature on its synthesis, biological evaluations, and mechanisms of action, with a focus on its pharmacological properties.
Synthesis and Structural Characteristics
The compound is synthesized through a multi-step process involving the reaction of various quinoline derivatives with ethoxy and methoxy groups. The structural features of this compound suggest potential interactions with biological targets, particularly in cancer and inflammatory pathways.
Antimicrobial Properties
Recent studies have indicated that pyrazolo[4,3-c]quinoline derivatives exhibit notable antimicrobial activity. For instance, derivatives similar to this compound have shown efficacy against various bacterial strains and fungi. The mechanism often involves the inhibition of bacterial cell wall synthesis and disruption of membrane integrity .
Anti-inflammatory Effects
The anti-inflammatory activity of this compound has been evaluated using RAW 264.7 macrophage cells. The results demonstrated that it significantly inhibits nitric oxide (NO) production in lipopolysaccharide (LPS)-induced models, suggesting that it may act by inhibiting inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) expression .
Table 1: Summary of Biological Activities
| Activity Type | Efficacy Observed | Mechanism of Action |
|---|---|---|
| Antimicrobial | Effective against bacteria/fungi | Inhibition of cell wall synthesis |
| Anti-inflammatory | Significant NO inhibition | Inhibition of iNOS and COX-2 expression |
Case Studies
- Study on Antimicrobial Activity : A study conducted by El Shehry et al. evaluated various pyrazolo[4,3-c]quinoline derivatives for their antimicrobial properties. The results indicated that compounds with similar structures to this compound exhibited significant antibacterial effects against both Gram-positive and Gram-negative bacteria .
- Study on Anti-inflammatory Effects : Another research focused on the anti-inflammatory properties of pyrazolo[4,3-c]quinolines highlighted the compound's ability to reduce inflammation markers in vitro. The study provided insights into the structure-activity relationship (SAR), indicating that specific substitutions enhance anti-inflammatory potency .
The biological activity of this compound can be attributed to its ability to interact with key enzymes involved in inflammatory responses and microbial resistance mechanisms. The inhibition of iNOS and COX-2 is particularly noteworthy as these enzymes play critical roles in inflammatory pathways.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
